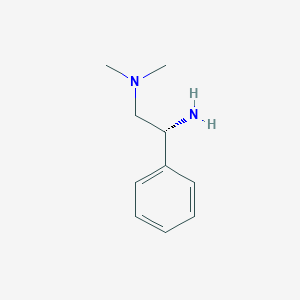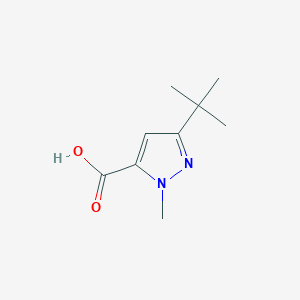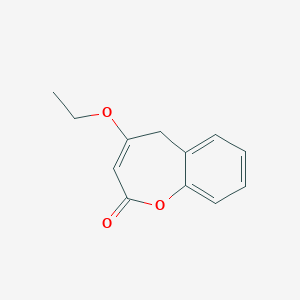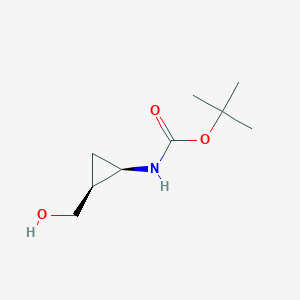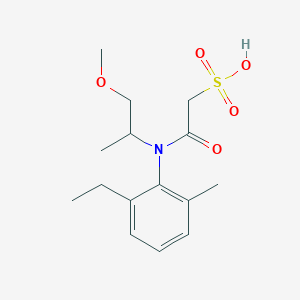![molecular formula C15H13N5O3 B063815 1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione CAS No. 169692-31-3](/img/structure/B63815.png)
1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione, also known as Caffeine, is a naturally occurring alkaloid that is found in coffee, tea, and other beverages. It is widely consumed by people all over the world due to its psychoactive properties. Caffeine is known for its ability to improve mental alertness, increase energy levels, and reduce fatigue.
Wirkmechanismus
1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione works by blocking the action of adenosine, a neurotransmitter that promotes sleep and suppresses arousal. Adenosine binds to its receptors in the brain and causes a decrease in the release of neurotransmitters such as dopamine and glutamate. 1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione blocks the adenosine receptors and increases the release of dopamine and glutamate, leading to increased alertness and energy levels.
Biochemische Und Physiologische Effekte
1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione has numerous biochemical and physiological effects on the body. It increases heart rate, blood pressure, and metabolic rate. It also stimulates the central nervous system, leading to increased mental alertness and cognitive function. 1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione is also known to enhance athletic performance by reducing fatigue and increasing endurance.
Vorteile Und Einschränkungen Für Laborexperimente
1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione has several advantages as a research tool. It is readily available, inexpensive, and has a well-established safety profile. However, caffeine has limitations as a research tool as well. It has a narrow therapeutic window, and high doses can cause adverse effects such as anxiety, insomnia, and tremors. Additionally, caffeine has a short half-life, and its effects wear off quickly.
Zukünftige Richtungen
There are several future directions for research on caffeine. One area of interest is the development of new caffeine analogs that have improved pharmacological properties. Another area of interest is the study of caffeine's effects on the microbiome and its potential role in the development of gut-brain axis disorders. Additionally, research is needed to determine the optimal dose of caffeine for various applications, such as athletic performance and cognitive function.
Conclusion:
In conclusion, 1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione, or 1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione, is a widely consumed alkaloid that has numerous pharmacological effects. It is a valuable research tool that has been extensively studied for its effects on cognitive function, athletic performance, and disease prevention. While caffeine has several advantages as a research tool, it also has limitations, and future research is needed to further understand its pharmacological properties and potential applications.
Synthesemethoden
1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione can be synthesized by various methods, including extraction from natural sources, chemical synthesis, and biotechnological processes. The most common method of synthesis is extraction from natural sources. 1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione is extracted from coffee beans, tea leaves, and cocoa beans using organic solvents. The extracted caffeine is then purified by sublimation or recrystallization.
Wissenschaftliche Forschungsanwendungen
1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione has been extensively studied for its various pharmacological effects. It is known to act as a central nervous system stimulant, adenosine receptor antagonist, and phosphodiesterase inhibitor. 1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione has been shown to improve cognitive function, enhance athletic performance, and reduce the risk of certain diseases such as Parkinson's disease, Alzheimer's disease, and liver cancer.
Eigenschaften
CAS-Nummer |
169692-31-3 |
|---|---|
Produktname |
1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione |
Molekularformel |
C15H13N5O3 |
Molekulargewicht |
311.3 g/mol |
IUPAC-Name |
1,3,11-trimethylpurino[8,7-b]quinazoline-2,4,6-trione |
InChI |
InChI=1S/C15H13N5O3/c1-17-9-7-5-4-6-8(9)12(21)20-10-11(16-14(17)20)18(2)15(23)19(3)13(10)22/h4-7H,1-3H3 |
InChI-Schlüssel |
IWRFDHCQUDMHNG-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=O)N3C1=NC4=C3C(=O)N(C(=O)N4C)C |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=O)N3C1=NC4=C3C(=O)N(C(=O)N4C)C |
Synonyme |
Purino[8,7-b]quinazoline-2,4,6(1H,3H,11H)-trione, 1,3,11-trimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B63733.png)
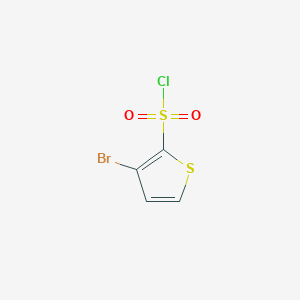

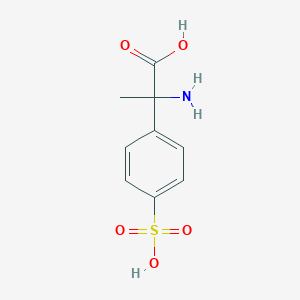


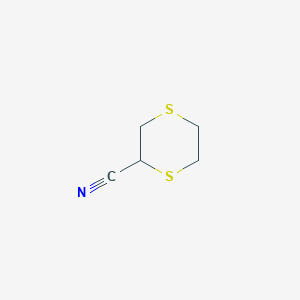
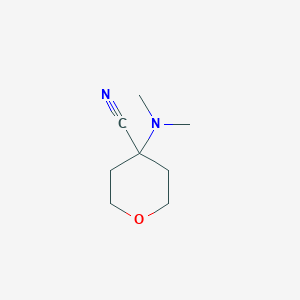
![N-[(Z)-Prop-1-enyl]-1-pyridin-3-ylmethanimine](/img/structure/B63755.png)
